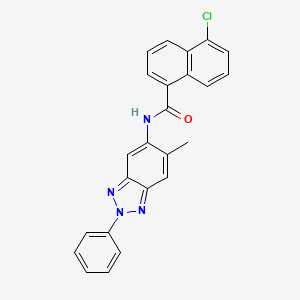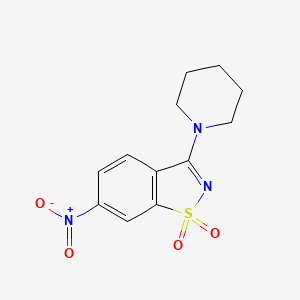![molecular formula C27H20N4O6 B11565202 4,4'-methanediylbis(2-{(E)-[(4-nitrophenyl)imino]methyl}phenol)](/img/structure/B11565202.png)
4,4'-methanediylbis(2-{(E)-[(4-nitrophenyl)imino]methyl}phenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes multiple nitrophenyl and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL typically involves the condensation of 4-nitrobenzaldehyde with 4-hydroxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out in a solvent such as methanol or ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be utilized to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl groups may participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with target molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-HYDROXY-4-(4-NITROPHENYL)-2-BUTANONE
- 3-NITRO-N-[(E)-(4-{(E)-[(3-NITROPHENYL)IMINO]METHYL}PHENYL)METHYLIDENE]ANILINE
Uniqueness
4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL is unique due to its dual nitrophenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C27H20N4O6 |
|---|---|
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
4-[[4-hydroxy-3-[(4-nitrophenyl)iminomethyl]phenyl]methyl]-2-[(4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C27H20N4O6/c32-26-11-1-18(14-20(26)16-28-22-3-7-24(8-4-22)30(34)35)13-19-2-12-27(33)21(15-19)17-29-23-5-9-25(10-6-23)31(36)37/h1-12,14-17,32-33H,13H2 |
InChI-Schlüssel |
OHEHLJAPUYDUCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NC4=CC=C(C=C4)[N+](=O)[O-])O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11565124.png)

![(4Z)-4-{2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11565130.png)

![(3E)-N-[4-(acetylamino)phenyl]-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11565133.png)
![2-[4-(butan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)acetamide](/img/structure/B11565135.png)
![N-({N'-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B11565140.png)
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11565143.png)
![N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide](/img/structure/B11565146.png)
![N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide](/img/structure/B11565162.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(4-butylphenoxy)acetohydrazide](/img/structure/B11565175.png)
![N-(4-chloro-2-methylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11565181.png)
![3-fluoro-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzamide (non-preferred name)](/img/structure/B11565187.png)
![2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11565190.png)
